N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
921766-36-1 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9-8-16-11(12-9)13-17(14,15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13) |
InChI Key |
ZCJSVGMLSJCJEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COC(=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
This method involves the condensation of 4-ethenyl-4,5-dihydro-1,3-oxazole with benzenesulfonamide.
- Starting Materials:
- 4-Ethenyl-4,5-dihydro-1,3-oxazole
- Benzenesulfonamide
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid)
- Temperature: Reflux for 2–4 hours
- Dissolve both starting materials in the solvent.
- Add the acidic catalyst and heat the mixture to reflux.
- After completion, cool the mixture and precipitate the product by adding water.
- Filter and purify through recrystallization.
Yield and Characterization:
This method typically yields moderate to high purity products (around 60–80%). Characterization can be performed using NMR and IR spectroscopy to confirm the structure.
Method B: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency and speed.
- Starting Materials:
- Same as Method A
- Solvent: Dimethylformamide (DMF)
- Temperature: Microwave irradiation for 10–15 minutes
- Mix the starting materials in DMF in a microwave vessel.
- Subject to microwave irradiation at controlled temperatures.
- Allow cooling and precipitate product using water.
- Purify via recrystallization or column chromatography.
Yield and Characterization:
This method can achieve yields of up to 90% with rapid reaction times. Structural confirmation is again performed using spectroscopic methods.
Method C: One-Pot Synthesis
A more complex but efficient method that combines multiple steps into one reaction.
- Starting Materials:
- Aldehyde (for oxazole formation)
- Sulfonamide
- Base (e.g., sodium ethoxide)
- In a single flask, react the aldehyde with sodium ethoxide to form an intermediate oxazole.
- Add benzenesulfonamide directly to this mixture.
- Stir under reflux conditions until completion.
- Isolate and purify the product using standard techniques.
Yield and Characterization:
This approach can yield products with purities exceeding 85%. The use of one-pot synthesis simplifies the process significantly while maintaining high efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Time Required | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation Reaction | 60–80 | 2–4 hours | Moderate | Simple setup | Longer reaction time |
| Microwave-Assisted | Up to 90 | 10–15 minutes | High | Fast reaction time | Requires specialized equipment |
| One-Pot Synthesis | >85 | Variable | High | Streamlined process | More complex reaction mechanism |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The benzenesulfonamide moiety enhances the compound’s ability to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide with related compounds:
Key Observations :
- The ethenyl group in the target compound is unique compared to alkyl (e.g., ethylthio , tert-butyl ), or aromatic substituents (e.g., triazine ). This group may enhance reactivity in polymerization or covalent drug-target interactions.
- Sulfamoxole () lacks the oxazoline ring’s saturation and instead features a fully aromatic dimethyl-oxazole, a classic sulfonamide antibiotic scaffold.
Key Findings :
Biological Activity
N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of corresponding sulfonamide derivatives with oxazole precursors. The synthetic routes often utilize various coupling agents and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : A series of oxazole derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC values ranged from 0.65 µM to 15.63 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of p53 pathways and caspase-dependent pathways .
- Selectivity : Some derivatives showed selective inhibition of carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors, suggesting a targeted therapeutic approach .
Other Biological Activities
In addition to anticancer properties, compounds in this class may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, although specific data on this compound is limited.
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation markers in vitro.
Case Studies
A notable study investigated a series of oxazoles with varying substituents on their benzene rings. The findings highlighted that:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Compound B | HeLa | 2.41 | Caspase pathway activation |
| N-(4-Ethenyl...) | A549 | 15.63 | CA inhibition |
These results underscore the potential for structural modifications to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
